![molecular formula C14H12F3NO3 B2439171 Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate CAS No. 1260806-68-5](/img/structure/B2439171.png)
Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. The presence of the trifluoromethyl group in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to enhance the biological activity and stability of compounds, making this molecule a valuable subject of study.
Preparation Methods
The synthesis of Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, aniline derivatives, and trifluoromethylating agents.
Reaction Conditions:
Industrial Production: Industrial production methods may involve large-scale batch or continuous flow processes, with careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions may vary depending on the desired product.
Scientific Research Applications
Chemistry
Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structural features allow researchers to study the effects of trifluoromethylation on chemical properties and reactivity.
Biology
The compound exhibits significant biological activity, making it a candidate for drug discovery:
- Antimicrobial Activity : Research indicates that this compound has antimicrobial properties against various pathogens. For example:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Significant growth inhibition |
Candida albicans | Moderate antifungal activity |
The trifluoromethyl group contributes to enhanced metabolic stability, improving efficacy against resistant strains.
Medicine
This compound is being explored for therapeutic applications:
-
Antitumor Activity : In vitro studies demonstrate potent inhibition of cancer cell lines. For instance, the compound exhibited an IC50 value of approximately 4.8 µM against human lung carcinoma A549 cells. The mechanisms include:
- Induction of cyclin-dependent kinase inhibitors.
- Down-regulation of proteins involved in cell cycle progression (e.g., cyclin B1), leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A comparative study on quinoline derivatives revealed that those with a trifluoromethyl substituent had enhanced binding affinity to bacterial enzymes, resulting in increased antimicrobial potency. Structural modifications were shown to significantly affect biological activity.
Study 2: Antitumor Effects
In vivo experiments demonstrated that this compound significantly suppressed tumor growth in mouse models inoculated with A549 cells. These findings suggest promising potential for future cancer therapies.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other quinoline derivatives with different substituents, such as methyl, ethyl, or halogen groups.
Uniqueness: The presence of the trifluoromethyl group in this compound enhances its biological activity and stability, making it more effective in various applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline class, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C13H10F3N\O2
- Molecular Weight : Approximately 301.29 g/mol
The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's interaction with biological membranes and its overall bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and antitumor properties. The following sections detail these activities.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound possess notable antimicrobial effects against various bacterial strains:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Significant growth inhibition | |
Candida albicans | Moderate antifungal activity |
The trifluoromethyl group is believed to enhance the metabolic stability of the compound, contributing to its efficacy against resistant strains.
Antitumor Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- IC50 values for human lung carcinoma A549 cells were reported around 4.8 µM, indicating potent growth inhibition through mechanisms such as microtubule polymerization and mitotic arrest .
The compound's antitumor activity is attributed to:
- Induction of cyclin-dependent kinase (CDK) inhibitors.
- Down-regulation of proteins involved in cell cycle progression (e.g., cyclin B1) leading to apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A comparative study on derivatives of quinoline compounds found that those with a trifluoromethyl substituent exhibited enhanced binding affinity to bacterial enzymes, leading to increased antimicrobial potency. The study highlighted how structural modifications significantly affect biological activity .
Study 2: Antitumor Effects
In vivo experiments demonstrated that this compound significantly suppressed tumor growth in mice models inoculated with A549 cells. The results suggest a promising future for this compound in cancer therapy .
Properties
IUPAC Name |
ethyl 1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-3-21-13(20)10-7-18(2)11-5-4-8(14(15,16)17)6-9(11)12(10)19/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMKRRBKLHUZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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